sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate
Description
Sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate is a synthetic chromone derivative structurally related to cromolyn sodium (disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate]), a well-known mast cell stabilizer used in asthma management . The compound features a central 2-hydroxypropoxy linker connecting a 4-oxo-4H-1-benzopyran-2-carboxylate moiety to a 2-acetyl-3-hydroxyphenoxy substituent. This structural modification distinguishes it from cromolyn sodium, which contains two identical chromene-2-carboxylate groups . The sodium salt form enhances solubility and stability, making it relevant in pharmaceutical quality control as an impurity or intermediate in cromolyn sodium synthesis .
Properties
IUPAC Name |
sodium;5-[3-(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy]-4-oxochromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O9.Na/c1-11(22)19-13(24)4-2-5-15(19)28-9-12(23)10-29-16-6-3-7-17-20(16)14(25)8-18(30-17)21(26)27;/h2-8,12,23-24H,9-10H2,1H3,(H,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOIUHOSBXFPGZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC(COC2=CC=CC3=C2C(=O)C=C(O3)C(=O)[O-])O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NaO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate, commonly referred to as sodium 5-(3-acetyl-3-hydroxyphenoxy)-2-hydroxypropoxy-4-oxo-4H-1-benzopyran-2-carboxylate, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a benzopyran core and various functional groups that contribute to its biological activity. The molecular formula is C₁₅H₁₄NaO₅, with a molecular weight of approximately 305.26 g/mol.
This compound exhibits multiple mechanisms of action, primarily through modulation of various biochemical pathways:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory conditions.
- Neuroprotective Properties : The compound has demonstrated protective effects against neuronal cell death in models of neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Cytokine inhibition | |
| Neuroprotection | Inhibition of apoptosis |
Case Studies
Several studies have investigated the efficacy of this compound in various models:
- Study on Oxidative Stress : In vitro studies revealed that the compound significantly reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, indicating its potential as a neuroprotective agent.
- Inflammation Model : Animal models of arthritis showed that administration of this compound resulted in decreased swelling and pain, highlighting its anti-inflammatory properties.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its utility in neurodegenerative disorders.
Safety and Toxicology
Toxicological assessments have indicated that this compound exhibits low toxicity levels at therapeutic doses. Long-term studies are ongoing to further evaluate its safety profile.
Scientific Research Applications
Pharmaceutical Applications
1.1. Antiallergic Properties
This compound is closely related to cromolyn sodium, a well-known mast cell stabilizer used in the treatment of asthma and allergic conditions. Its mechanism involves inhibiting the release of histamine and other inflammatory mediators from mast cells, thereby reducing allergic responses . Research indicates that derivatives like sodium 5-(3-[2-acetyl-3-hydroxyphenoxy]-2-hydroxypropoxy)-4-oxo-4H-1-benzopyran-2-carboxylate may enhance the efficacy of existing treatments or serve as alternatives in managing allergic conditions.
1.2. Antioxidant Activity
Flavonoid compounds are recognized for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that this compound exhibits significant antioxidant activity, suggesting potential applications in nutraceuticals and functional foods aimed at promoting health and preventing diseases associated with oxidative damage .
Material Science Applications
2.1. UV Stabilizers
The compound has been investigated for its potential use as a UV stabilizer in polymers. Its ability to absorb UV radiation makes it suitable for protecting materials from photodegradation, thereby extending the lifespan of products such as plastics and coatings. This application is particularly valuable in outdoor settings where materials are exposed to sunlight .
2.2. Coatings and Paints
Incorporating this sodium salt into coatings can improve their durability and resistance to environmental factors. The compound's chemical structure allows it to interact effectively with polymer matrices, enhancing the overall performance of protective coatings used in various industries .
Chemical Research Applications
3.1. Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of other biologically active compounds. Its unique functional groups allow for modifications that can lead to the development of new drugs with improved therapeutic profiles . Researchers are exploring its derivatives for enhanced biological activities.
3.2. Analytical Chemistry
The compound is utilized as a reference standard in analytical chemistry for the quantification of flavonoids in various samples, including herbal products and dietary supplements. Its precise characterization aids in ensuring quality control and compliance with regulatory standards .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogues include:
*Calculated based on free acid (C21H18O9, MW 414.37 g/mol) .
Physicochemical Properties
- Solubility : The sodium salt form of the target compound improves aqueous solubility compared to its free acid and ethyl ester analogues, akin to cromolyn sodium .
- Stability: The acetylphenoxy group may increase susceptibility to hydrolysis under acidic conditions compared to cromolyn sodium’s chromene rings .
Pharmacological and Regulatory Significance
Q & A
Basic: What synthetic strategies are recommended for constructing the benzopyran core and functionalizing its substituents?
Methodological Answer:
The synthesis involves a multi-step approach:
Core Formation : Construct the benzopyran ring via acid-catalyzed cyclization of a dihydroxy precursor (e.g., 2,4-dihydroxyacetophenone derivatives), followed by oxidation at C4 to form the ketone .
Substituent Introduction :
- The 2-hydroxypropoxy side chain can be introduced via nucleophilic substitution using epichlorohydrin derivatives, with careful protection of hydroxyl groups (e.g., tert-butyldimethylsilyl ethers) to prevent undesired reactions .
- The 2-acetyl-3-hydroxyphenoxy group requires regioselective acetylation under mild conditions (e.g., acetic anhydride/pyridine at 0°C) to preserve phenolic hydroxyl groups .
Carboxylate Formation : Hydrolysis of a methyl ester intermediate (using NaOH/EtOH) yields the sodium carboxylate salt.
Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm final purity (>95%) by HPLC .
Basic: How should researchers characterize the compound’s stereochemistry and stability?
Methodological Answer:
Stereochemical Analysis :
- Use -NMR NOESY to confirm spatial proximity between H-2' of the propoxy chain and aromatic protons (δ 6.8–7.2 ppm).
- Compare -NMR shifts with structurally related compounds (e.g., methyl 4-hydroxy-3-[4-methoxy-2-(methoxymethyleneoxy)phenyl]-2-{[4-methoxy-2-(methoxymethyleneoxy)phenyl]methyl}-5-oxo-2,5-dihydrofuran-2-carboxylate) to assign carbonyl (δ 170–180 ppm) and aromatic carbons .
Stability Assessment :
- Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC quantification.
- Monitor hydrolysis of the acetyl group (retention time shift) and β-elimination in the propoxy chain (new peaks at 210 nm) .
Advanced: What experimental designs resolve discrepancies in bioactivity between enzyme inhibition and cellular assays?
Methodological Answer:
Assay Validation :
- Confirm enzyme purity (>99%) via SDS-PAGE and activity controls (e.g., known inhibitors).
- Quantify cellular uptake using LC-MS/MS after incubating with Caco-2 monolayers (37°C, 24 hr).
Mechanistic Studies :
- Test for protein binding via equilibrium dialysis against human serum albumin (HSA).
- Evaluate metabolic stability in liver microsomes (NADPH-supplemented, 1 hr incubation) to identify esterase-mediated hydrolysis of the carboxylate group .
Data Reconciliation : Use isotopic labeling (-acetyl group) to trace metabolite formation and correlate with activity loss .
Advanced: How to optimize chromatographic separation of diastereomers in the propoxy chain?
Methodological Answer:
Column Selection : Use a chiral stationary phase (Chiralpak AD-H) for enantiomeric resolution.
Mobile Phase : Isocratic elution with hexane/isopropanol (85:15) at 1 mL/min achieves baseline separation (R > 1.5).
Detection : UV monitoring at 280 nm captures the benzopyran chromophore.
Validation : Compare retention times with synthetic standards and confirm peak identity via HRMS (mass error < 2 ppm) .
Basic: What solubility and formulation strategies mitigate instability in aqueous buffers?
Methodological Answer:
Solubility Profiling :
- Determine pH-dependent solubility (e.g., 0.1 mg/mL in PBS pH 7.4 vs. 5 mg/mL in 10% DMSO/PBS).
Formulation :
- Lyophilize with cryoprotectants (5% trehalose) for long-term storage (-80°C).
- For in vivo studies, use PEG 400/ethanol (1:1) vehicles to enhance bioavailability .
Advanced: How to establish structure-activity relationships (SAR) for the acetyl and carboxylate groups?
Methodological Answer:
Analog Synthesis :
- Prepare derivatives: (a) replace acetyl with propionyl; (b) substitute carboxylate with amide.
Activity Testing :
- Measure IC against target enzymes (e.g., kinases) and compare with cellular EC.
Computational Modeling :
- Perform molecular docking (AutoDock Vina) to assess binding affinity changes. Correlate with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
